molecular formula C26H23FN4O3 B7699067 1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one

1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one

Cat. No.: B7699067
M. Wt: 458.5 g/mol
InChI Key: JMYXSZSCYSHSCD-UHFFFAOYSA-N
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Description

1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and an oxadiazole ring

Preparation Methods

The synthesis of 1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Fluorophenyl Group: The piperazine ring is then substituted with a fluorophenyl group through a nucleophilic aromatic substitution reaction.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed by cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

    Coupling of Piperazine and Oxadiazole Rings: The final step involves coupling the substituted piperazine with the oxadiazole ring through an ether linkage, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the oxadiazole ring to an amine.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the oxadiazole ring are key structural features that enable the compound to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one can be compared with other similar compounds, such as:

    This compound analogues: These compounds have similar structures but may differ in the substitution pattern on the piperazine or oxadiazole rings, leading to variations in their biological activity and properties.

    Other Piperazine Derivatives: Compounds like 1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-N-(2-(4-isopropylpiperazin-1-yl)ethyl)piperidin-4-amine have different substituents on the piperazine ring, affecting their pharmacological profiles.

    Oxadiazole Derivatives: Compounds such as (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one have different substituents on the oxadiazole ring, influencing their chemical reactivity and biological activity.

Properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN4O3/c27-21-11-5-6-12-22(21)30-14-16-31(17-15-30)24(32)18-33-23-13-7-4-10-20(23)26-28-25(29-34-26)19-8-2-1-3-9-19/h1-13H,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYXSZSCYSHSCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)COC3=CC=CC=C3C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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